2-Fluorobenzaldehyde (6-methyl-4-phenyl-2-quinazolinyl)hydrazone
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Overview
Description
N-[(2-fluorophenyl)methylideneamino]-6-methyl-4-phenyl-2-quinazolinamine is a member of pyrimidines.
Scientific Research Applications
Synthesis Techniques and Reactions :
- The synthesis of 3H-quinazolin-4-one hydrazones, including those derived from 2-fluorobenzaldehyde, can be achieved under mild conditions. This involves condensation with D-sugars and acetic acid, yielding hydrazones in good yields (Abdel-megeed, Azaam, & El‐Hiti, 2014).
- Another study discusses the synthesis of hydrazones and related compounds, including those from 2-fluorobenzaldehyde, using various approaches like solution-based synthesis, mechanosynthesis, and solid-state melt reactions (Pisk et al., 2020).
Potential Applications :
- Research on the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, which are synthesized from 5-bromo-2-fluorobenzaldehyde, shows potential antimicrobial activity (Babu, Srinivasulu, & Kotakadi, 2015).
- There is also research on the antianxiety activity of pyridine derivatives synthesized from related compounds, showing the potential use of these derivatives in medicinal applications (Amr, Mohamed, Abdel-Hafez, & Abdalla, 2008).
Chemical Properties and Reactions :
- The photo-switch and INHIBIT logic gate properties of pyrazolone thiosemicarbazone derivatives, including those derived from 2-fluorobenzaldehyde, have been studied. These compounds exhibit reversible photochromic properties under UV light irradiation and heating (Xie et al., 2009).
Other Specific Reactions :
- The facile preparation of chiral P,N-hydrazone ligands from ortho-fluorobenzaldehyde SAMP hydrazone derivatives, which may include 2-fluorobenzaldehyde derivatives, shows potential applications in catalytic processes (Mino et al., 2003).
Properties
Molecular Formula |
C22H17FN4 |
---|---|
Molecular Weight |
356.4g/mol |
IUPAC Name |
N-[(E)-(2-fluorophenyl)methylideneamino]-6-methyl-4-phenylquinazolin-2-amine |
InChI |
InChI=1S/C22H17FN4/c1-15-11-12-20-18(13-15)21(16-7-3-2-4-8-16)26-22(25-20)27-24-14-17-9-5-6-10-19(17)23/h2-14H,1H3,(H,25,26,27)/b24-14+ |
InChI Key |
MCRHAWAHRVOUOI-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N/N=C/C4=CC=CC=C4F |
SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NN=CC4=CC=CC=C4F |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NN=CC4=CC=CC=C4F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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